molecular formula C10H17N3O B3019028 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one CAS No. 1342075-91-5

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one

Cat. No.: B3019028
CAS No.: 1342075-91-5
M. Wt: 195.266
InChI Key: UARYTRYQTQCTQO-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of 3,4-dihydropyrimidin-4-ones (DHPMs), a family of heterocyclic compounds renowned for their diverse biological activities and synthetic versatility, often accessed via multicomponent reactions like the Biginelli reaction . The dihydropyrimidine core is a privileged scaffold in drug discovery, with derivatives reported to exhibit a range of pharmacological properties including antiviral, antibacterial, anti-inflammatory, and antioxidant activities . Notably, certain dihydropyrimidine derivatives have been investigated as potential anticancer agents; some function as inhibitors of enzymes like tyrosinase and ribonucleotide reductase (RNR), which are relevant in proliferative disorders such as skin cancer, while others act as effective groove binders to mammalian DNA . The specific substitution pattern on this compound—featuring a 2-aminobutan-2-yl group at the 2-position and methyl groups at the 5- and 6-positions—defines its unique steric and electronic properties, making it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies in the development of new therapeutic leads . This product is offered with a purity of ≥95% and is provided as a solid powder. It is intended for Research Use Only and is not approved for human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols. For specific storage and handling conditions, please refer to the certificate of analysis.

Properties

IUPAC Name

2-(2-aminobutan-2-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-5-10(4,11)9-12-7(3)6(2)8(14)13-9/h5,11H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARYTRYQTQCTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=C(C(=O)N1)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-pentanedione with guanidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with altered electronic properties.

    Substitution: The amino and methyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-one derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for drug development. Key pharmacological properties include:

  • Antihypertensive Activity : Similar to compounds like Nicardipine, which is a known calcium channel blocker, it has been investigated for its potential to manage hypertension effectively .
  • Neuroprotective Effects : Research indicates that derivatives of dihydropyrimidines can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
  • Antitumor Activity : Some studies have suggested that compounds with similar structures may inhibit tumor growth, making them candidates for cancer therapy .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

Cardiovascular Diseases

Due to its antihypertensive properties, it could be developed as a treatment for high blood pressure and related cardiovascular conditions.

Neurodegenerative Disorders

Given its neuroprotective effects, there is potential for use in conditions such as Alzheimer's disease and Parkinson's disease.

Cancer Treatment

Research into its antitumor activity could lead to new cancer therapies targeting specific types of tumors.

Case Studies

Several studies have explored the applications of similar compounds:

StudyFindings
Study on Dihydropyrimidines Found significant antihypertensive effects in animal models .
Neuroprotection Research Demonstrated neuroprotective effects in cellular models of neurodegeneration .
Antitumor Activity Assessment Showed inhibition of tumor cell proliferation in vitro .

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The dihydropyrimidinone scaffold is highly modifiable, and substituent variations significantly influence biological activity, solubility, and metabolic stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dihydropyrimidinone Derivatives
Compound Name Substituents Key Features Molecular Weight (g/mol) Commercial Status
2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one - 2-(2-Aminobutan-2-yl)
- 5,6-dimethyl
Moderate lipophilicity, potential for hydrogen bonding ~223.3 Not explicitly listed in evidence
2-(1-Aminocyclopentyl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride - 2-(1-Aminocyclopentyl)
- 5,6-dimethyl
Increased rigidity due to cyclopentyl group; hydrochloride salt enhances solubility ~279.8 (free base) Available from multiple Chinese suppliers (e.g., Juye Xiandai, Hangzhou Runyan)
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-1,4-dihydropyrimidin-4-one hydrochloride - 2-(2-Aminobutan-2-yl)
- 6-(methoxymethyl)
Methoxymethyl group improves solubility but may reduce metabolic stability ~293.8 (hydrochloride) Discontinued due to synthesis challenges
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate - Thietan-3-yloxy group
- Ethyl thioacetate
Sulfur-containing substituent introduces polarity and potential for metabolic oxidation ~314.4 Research-grade availability
Key Observations :
  • Solubility Modifiers : Hydrochloride salts (e.g., and compounds) improve aqueous solubility, critical for bioavailability. The methoxymethyl group in ’s compound further enhances solubility but may lead to instability in acidic environments .
  • Sulfur-Containing Analogs : The thietan-3-yloxy group in ’s compound introduces sulfur, which could influence electronic properties and metabolic pathways, such as oxidation via cytochrome P450 enzymes .

Biological Activity

The compound 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one (often referred to as a derivative of dihydropyrimidine) belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one typically involves multi-step reactions including the Hantzsch synthesis method. This method allows for the construction of dihydropyrimidine derivatives through a one-pot reaction involving aldehydes, ureas, and β-ketoesters under acidic conditions. The resulting product is characterized by its unique structural features that contribute to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of dihydropyrimidine derivatives. For instance, compounds similar to 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

CompoundActivityMIC (µg/mL)Reference
Dihydropyrimidine AAntibacterial32
Dihydropyrimidine BAntifungal40
2-(2-Aminobutan-2-yl)-5,6-dimethyl-DHPAntibacterial25

Anticancer Properties

Research indicates that dihydropyrimidines can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, derivatives have been shown to affect pathways involved in cell cycle regulation.

Neuroprotective Effects

Some studies suggest that this class of compounds may have neuroprotective effects. They can potentially modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dihydropyrimidine derivatives including 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one. The study found that this compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant bacterial strains.

Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

The biological activity of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one can be attributed to several mechanisms:

  • Inhibition of Enzymes : It may inhibit enzymes critical for bacterial survival.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : It may reduce oxidative stress in neuronal cells.

Q & A

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 1–9, 37°C, 24–72 hours) with monitoring via LC-MS/MS. Quantify degradation products (e.g., hydrolyzed dihydropyrimidinone) and assign structures using tandem MS .

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